molecular formula C6H9BrO2 B1603193 Methyl 1-(bromomethyl)cyclopropane-1-carboxylate CAS No. 43161-30-4

Methyl 1-(bromomethyl)cyclopropane-1-carboxylate

Cat. No.: B1603193
CAS No.: 43161-30-4
M. Wt: 193.04 g/mol
InChI Key: GPFGVZAQKJPYAT-UHFFFAOYSA-N
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Description

Methyl 1-(bromomethyl)cyclopropane-1-carboxylate: is an organic compound with the molecular formula C₇H₉BrO₂ . It is a cyclopropane derivative where a bromomethyl group and a carboxylate ester group are attached to the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1-(bromomethyl)cyclopropane-1-carboxylate can be synthesized through various methods. One common approach involves the bromination of methyl cyclopropane-1-carboxylate using bromine or other brominating agents. The reaction typically occurs under mild conditions and can be catalyzed by acids or bases to enhance the yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(bromomethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 1-(bromomethyl)cyclopropane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, allowing the formation of new bonds. The cyclopropane ring provides structural rigidity, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Uniqueness: Methyl 1-(bromomethyl)cyclopropane-1-carboxylate is unique due to the presence of both a bromomethyl group and a carboxylate ester on the cyclopropane ring. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 1-(bromomethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-9-5(8)6(4-7)2-3-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFGVZAQKJPYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599720
Record name Methyl 1-(bromomethyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43161-30-4
Record name Methyl 1-(bromomethyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-(bromomethyl)cyclopropane-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Triphenylphosphine (10 g) and carbon tetrabromide (16 g) were added to a solution of the compound (4.20 g) obtained in Referential Example 162 in methylene chloride (168 ml) at room temperature under a nitrogen atmosphere. After 2 minutes, a saturated aqueous solution of sodium hydrogencarbonate was added thereto. After the resultant organic layer was washed with saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. The resultant residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:19) to obtain the title compound (2.15 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
168 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of the compound obtained in Referential Example 162 (4.20 g) in methylene chloride (168 mL) were added triphenylphosphine (10 g) and carbon tetrabromide (16 g) at room temperature under nitrogen atmosphere, and after 2 minutes, saturated aqueous sodium hydrogencarbonate was added thereto. The organic layer was washed with saturated brine, and was dried over sodium sulfate anhydrate. The solvent was distilled away under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate hexane=1:19), to thereby give the title compound (2.15 g).
[Compound]
Name
Example 162
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
168 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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